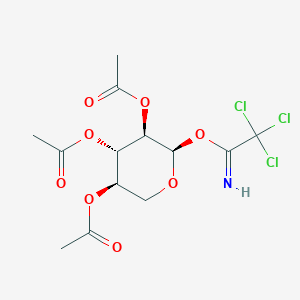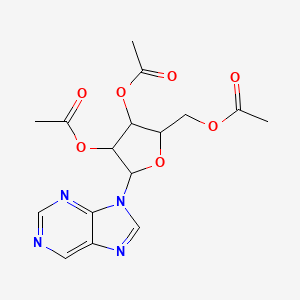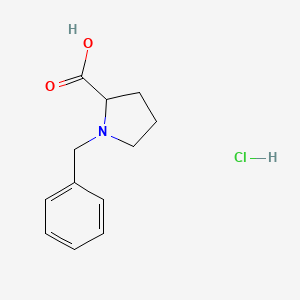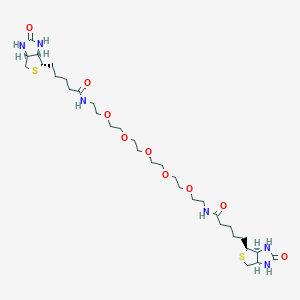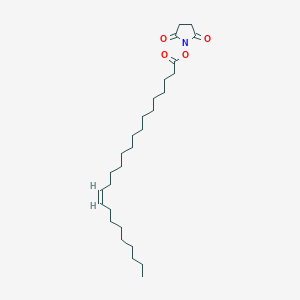
1,1'-Diethyl-4,4'-quinocyanine bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Diethyl-4,4'-quinocyanine bromide (also known as DEQCB) is a synthetic dye used in a variety of scientific applications, including fluorescence microscopy, spectroscopy, and chromatography. It is a water-soluble dye that has a high degree of photostability, making it an ideal choice for research purposes. DEQCB can be synthesized using a variety of methods, including the reaction of aniline and ethyl bromide in the presence of a base. This synthetic dye has been extensively studied and has been found to have a number of beneficial properties and applications.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for use in corrosion inhibition, offering a promising avenue for extending the lifespan of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds like quinolines and their derivatives play a crucial role in the development of new therapeutic agents. They have been explored for their potential in treating a range of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The combination of quinoline with other bioactive heterocyclic moieties has led to the synthesis of hybrid molecules with significant therapeutic potential and lesser adverse effects. This underscores the importance of quinoline derivatives in medicinal chemistry and drug development (Salahuddin et al., 2023).
Applications in Material Science
Quinoline derivatives are also pivotal in material science, particularly in the synthesis and design of organic materials and nanoscience. Their planar, aromatic structures with excellent π–π stacking ability make them ideal building blocks for a variety of applications, including semiconductors, sensors, liquid crystals, and energy storage materials. This versatility highlights the potential of quinoline derivatives, including this compound, in the development of advanced materials and devices (Segura et al., 2015).
特性
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


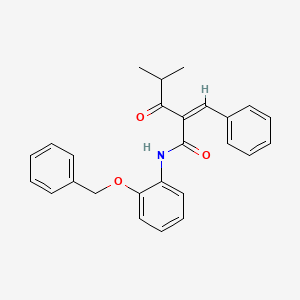
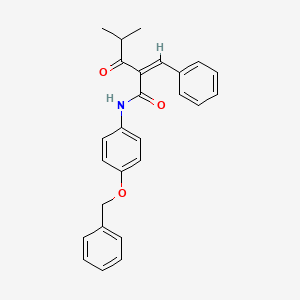



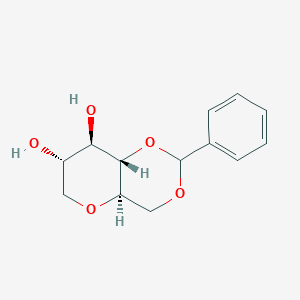

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
